molecular formula C17H17N3O5 B13803992 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide CAS No. 94200-71-2

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B13803992
CAS No.: 94200-71-2
M. Wt: 343.33 g/mol
InChI Key: QATYPERFLZVAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is a synthetic organic compound with the molecular formula C17H17N3O5 and a molecular weight of 343.34 g/mol . It is supplied as a high-purity solid with a documented assay of 99% . This compound is a propionamide derivative, a class of molecules known to be explored in various pharmacological and chemical research contexts . Propionamide derivatives are frequently investigated for their potential as key intermediates in organic synthesis and for their biological activities in antimicrobial and anticancer research . The structure features both acetamido and nitrophenyl functional groups, which are common in the development of bioactive molecules and enzyme inhibitors . For example, similar structural motifs are found in compounds studied for their interaction with bacterial enzymes and as potential dihydrofolate reductase (DHFR) inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

94200-71-2

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C17H17N3O5/c1-11(21)18-16(10-12-2-8-15(22)9-3-12)17(23)19-13-4-6-14(7-5-13)20(24)25/h2-9,16,22H,10H2,1H3,(H,18,21)(H,19,23)

InChI Key

QATYPERFLZVAKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide relies on nucleophilic acyl substitution, where an amine group attacks the carbonyl carbon of an acylating agent to form an amide bond. This typically involves:

  • Starting with appropriately substituted amino acid derivatives or amines.
  • Using activated carboxylic acid derivatives (such as acid chlorides, anhydrides, or carbodiimide-activated esters).
  • Controlling reaction conditions (temperature, solvent, pH) to favor amide bond formation and avoid side reactions.

This approach allows the coupling of the 2-acetamido-3-(4-hydroxyphenyl) moiety with the 4-nitrophenyl substituent through an amide linkage.

Specific Preparation Steps

Based on available data, the synthesis can be outlined as follows:

Step Description Reagents/Conditions Notes
1. Preparation of 2-acetamido-3-(4-hydroxyphenyl)propanoic acid derivative Starting from 3-(4-hydroxyphenyl)alanine or similar compound, introduce the acetamido group by acetylation of the amino group using acetic anhydride or acetyl chloride under mild basic conditions. Acetic anhydride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25°C Ensures selective acetylation of the amino group without affecting the phenolic hydroxyl
2. Activation of the carboxylic acid Convert the carboxylic acid to an activated ester or acid chloride to facilitate amide bond formation Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), or thionyl chloride (SOCl2) Use of coupling agents like DCC/HOBt enhances yield and reduces side reactions
3. Coupling with 4-nitroaniline React the activated intermediate with 4-nitroaniline (the amine component bearing the nitro group) to form the amide bond 4-nitroaniline, solvent (e.g., tetrahydrofuran or dimethylformamide), room temperature to mild heating Reaction monitored by TLC or HPLC to confirm completion
4. Purification Isolate the product by recrystallization or chromatographic techniques Ethanol/water recrystallization or silica gel column chromatography Purity confirmed by spectroscopic methods

Reaction Mechanism Overview

The key reaction is the nucleophilic attack of the amine nitrogen of 4-nitroaniline on the carbonyl carbon of the activated carboxylic acid derivative of 2-acetamido-3-(4-hydroxyphenyl)propanoic acid. This proceeds via:

  • Formation of a tetrahedral intermediate.
  • Elimination of the leaving group (e.g., dicyclohexylurea if DCC is used).
  • Formation of the amide bond linking the two moieties.

The presence of electron-withdrawing nitro substituent on the aniline may reduce nucleophilicity, so reaction conditions are optimized (e.g., longer reaction time or mild heating).

Analytical Data Supporting Synthesis

Analytical Technique Expected Observations Purpose
Nuclear Magnetic Resonance (NMR) - Acetamido methyl protons singlet near 2.0 ppm
- Aromatic protons of hydroxyphenyl and nitrophenyl rings between 6.5–8.5 ppm
- Amide NH signals around 7–9 ppm
Confirm structure and purity
Fourier Transform Infrared Spectroscopy (FTIR) - Amide carbonyl stretch near 1650 cm⁻¹
- Nitro group asymmetric stretch near 1520 cm⁻¹
- Phenolic OH stretch broad around 3200–3500 cm⁻¹
Functional group verification
Mass Spectrometry (MS) Molecular ion peak at m/z 343.33 (Molecular weight) Molecular weight confirmation
Thin Layer Chromatography (TLC) Single spot with appropriate Rf value in solvent system such as ethyl acetate/hexane Reaction monitoring and purity check

Comparative Table of Key Reagents and Conditions

Reagent/Condition Role Advantages Considerations
Dicyclohexylcarbodiimide (DCC) + HOBt Activates carboxylic acid for amide bond formation High coupling efficiency, mild conditions Dicyclohexylurea byproduct may require filtration
Acetic Anhydride Acetylation of amino group Simple, efficient acetylation Requires control to avoid overacetylation
Solvents (THF, DMF, DCM) Reaction medium Good solubility of reactants Anhydrous conditions often required
Temperature (0–25°C to mild heating) Controls reaction rate and selectivity Prevents side reactions Higher temps may cause decomposition

Summary Table of Preparation Method

Step Starting Material Reagents Conditions Product/Intermediate
1 3-(4-hydroxyphenyl)alanine or derivative Acetic anhydride, base 0–25°C, solvent 2-acetamido-3-(4-hydroxyphenyl)propanoic acid derivative
2 Carboxylic acid derivative DCC, HOBt or SOCl2 0°C to room temp Activated ester or acid chloride
3 Activated intermediate + 4-nitroaniline Solvent (THF, DMF), mild heating Room temp to 40°C 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
4 Crude product Recrystallization or chromatography Ethanol/water or silica gel column Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles like amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide may exhibit anti-inflammatory effects. The phenolic components of the compound are believed to interact with biological targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory mediators. This activity positions the compound as a candidate for further development in treating inflammatory diseases.

Analgesic Effects

In addition to anti-inflammatory properties, the compound has shown potential analgesic effects. The mechanism behind these effects may involve modulation of pain pathways through interactions with specific receptors or enzymes. Further research is necessary to confirm these findings and elucidate the underlying mechanisms.

Antimicrobial Activity

Compounds with structural similarities to 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide have demonstrated antimicrobial properties. This suggests that this compound may also possess similar activities against various pathogens, making it a candidate for development as an antimicrobial agent.

Interaction Studies

Understanding the interaction of 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide with biological targets is crucial for assessing its therapeutic potential. Initial studies indicate that it may bind to enzymes involved in inflammatory processes; however, detailed investigations are required to clarify these interactions and their implications for drug development.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyphenyl and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide Derivatives with Nitrophenyl Groups

Compounds sharing the N-(4-nitrophenyl)propanamide backbone exhibit varied bioactivities depending on substituents:

Compound Name Molecular Formula Key Features Bioactivity/Application Source
3-Bromo-N-(4-nitrophenyl)propanamide C₉H₉BrN₂O₃ Bromo substitution at C3 Cytotoxic against 4T1 breast cancer cells
3-(Dimethylamino)-N-(4-nitrophenyl)propanamide C₁₁H₁₅N₃O₃ Dimethylamino group at C3 LogP = 2.08; used in medicinal chemistry
Target Compound C₁₇H₁₇N₃O₅ Acetamido, 4-hydroxyphenyl, nitro Pharmaceutical intermediate/impurity

Key Insights :

  • Bromo substitution () introduces steric bulk and electronegativity, correlating with cytotoxicity.
  • The target compound’s 4-hydroxyphenyl group may improve solubility compared to purely hydrophobic analogs like 3-(dimethylamino)-N-(4-nitrophenyl)propanamide.
Hydroxyphenyl- and Acetamido-Containing Analogs

Compounds with 4-hydroxyphenyl and acetamido groups highlight the impact of additional functionalization:

Compound Name (from ) Structure Features Yield (%) Purity (%) Application
(R,E)-N-(2-(2-Acetamido-3-(benzyloxy)propanamido)ethyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (5d) Benzyloxy, cyano, acrylamide 72.3 96.5 Antioxidant/antimicrobial research
(S,E)-N-(2-(2-Pivalamido-3-(benzyloxy)propanamido)ethyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (5g) Pivalamido, benzyloxy 67.2 98.1 Bioactivity screening
Target Compound Nitrophenyl, no acrylamide/cyano groups N/A N/A Synthetic intermediate/impurity

Key Insights :

  • Acrylamide/cyano groups () enhance reactivity, enabling conjugation or radical scavenging (e.g., DPPH assays).
  • The target compound lacks these groups but includes a nitroaryl group, which may confer stability and electronic effects useful in drug design.
Pharmaceutical Propanamides and Impurities

Propanamides in pharmaceuticals often differ in substitution patterns:

Compound Name Structure Features Role Source
N-(4-Hydroxyphenyl)propanamide (Impurity B) Simplified structure: no acetamido/nitro Acetaminophen impurity
N-Phenyl-N-(4-piperidinyl)propanamide Piperidinyl substitution Pharmacological intermediate
Target Compound Complex substitution: acetamido, nitro, hydroxyl Intermediate/impurity

Key Insights :

  • Impurity B () lacks the acetamido and nitro groups, reducing its bioactivity compared to the target compound.

Biological Activity

2-Acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, also known by its CAS number 7231-21-2, is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by an acetamido group, a hydroxyphenyl moiety, and a nitrophenyl substituent. Its molecular formula is C17H17N3O5C_{17}H_{17}N_{3}O_{5} with a molecular weight of approximately 343.34 g/mol. The presence of functional groups such as the nitro and hydroxy groups is crucial for its biological activity.

1. Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide exhibits significant anti-inflammatory and analgesic properties. These effects are likely attributed to the interaction of its phenolic components with biological targets involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

The mechanism of action for 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is not fully elucidated; however, initial studies suggest it may interact with enzymes involved in inflammatory processes. This interaction could potentially inhibit the production of pro-inflammatory mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
2-acetamido-3-(4-hydroxyphenyl)propanamide7376-93-4Lacks nitro substitution; simpler structure
N-acetyl-L-tyrosinamideNot availableContains a tyrosine derivative; similar phenolic structure
N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]acetamideNot availableFeatures a carbamoyl group; potential for different biological activity

The unique combination of both nitrophenyl and hydroxyphenyl groups in 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide distinguishes it from other compounds, potentially enhancing its biological activity.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives with similar phenolic structures effectively inhibited COX enzymes in vitro, suggesting potential applications for treating inflammatory conditions.
  • Antimicrobial Activity : Research on related compounds indicated that they exhibited significant antibacterial effects against Staphylococcus aureus, highlighting the need for further exploration of 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide in this context .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions using reagents like EDC/HOBt in DMF under nitrogen protection. For example, coupling 4-hydroxyphenylglycine derivatives with 4-nitrophenylamine precursors can yield the target compound. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), reaction temperature (0–25°C), and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Yield improvements (45–57%) are achieved by controlling moisture levels and using tertiary amines like DIPEA as catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic protons (δ 6.8–7.8 ppm for hydroxyphenyl and nitrophenyl groups) and acetamido methyl protons (δ 1.9–2.1 ppm).
  • IR Spectroscopy : Identify secondary amide C=O stretches (~1667 cm⁻¹) and N-H bends (~3286 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~480.5 g/mol for related structures).
  • CHNS Analysis : Validate elemental composition (e.g., C, 67.94%; H, 5.27%; N, 7.89%) .

Q. What are the documented impurities and degradation products of this compound, and how are they identified?

  • Methodological Answer : Common impurities include N-(4-hydroxyphenyl)propanamide (a deacetylation byproduct) and 4-nitrophenylamine (unreacted starting material). These are identified via HPLC-MS with C18 columns (gradient: 0.1% formic acid in acetonitrile/water) and compared to certified reference materials (e.g., Paracetamol Impurity B) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), tautomerism, or residual water. Mitigation strategies include:

  • Using deuterated solvents and variable-temperature NMR to detect dynamic equilibria.
  • Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Spiking experiments with authentic standards to confirm assignments .

Q. What strategies mitigate the formation of byproducts like N-(4-hydroxyphenyl)propanamide during synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the 4-hydroxyphenyl moiety (e.g., with tert-butyldimethylsilyl ether) to prevent unintended deacetylation.
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to minimize acid-catalyzed degradation.
  • Reagent Ratios : Use excess acetylating agents (e.g., acetic anhydride) to drive the reaction to completion .

Q. How to design stability studies under various pH and temperature conditions to assess degradation pathways?

  • Methodological Answer : Conduct accelerated stability testing:

  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and UV light (254 nm).
  • Analytical Monitoring : Track degradation via LC-MS (e.g., m/z shifts indicating hydrolysis or oxidation).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How to evaluate in vitro pharmacological activity, such as enzyme inhibition or receptor binding assays?

  • Methodological Answer :

  • Enzyme Inhibition : Use ACAT1 inhibition assays (IC50 determination) with rat liver microsomes. Pre-incubate the compound (0.1–100 µM) with substrate (14C-oleoyl-CoA) and measure cholesterol esterification .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like Sandoz 58-035 (ACAT inhibitor reference) .

Q. What chromatographic methods are optimal for purifying this compound and separating it from structurally similar impurities?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes). Monitor at 254 nm for nitrophenyl absorption. For preparative purification, scale-up with flash chromatography (40–63 µm silica) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.